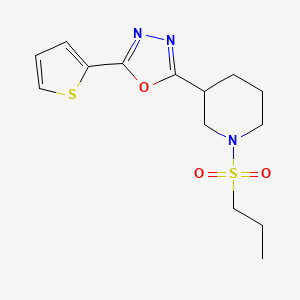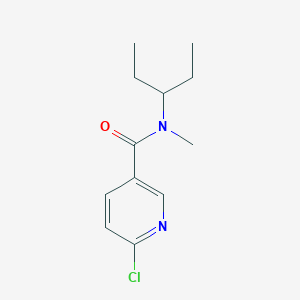
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide, also known as SNS-032, is a small molecule inhibitor that has shown promise in various scientific research applications. This compound has been studied for its potential to inhibit cell growth and proliferation, making it a promising candidate for cancer therapy. In
Wirkmechanismus
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a key role in cell cycle regulation. Specifically, 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide inhibits CDK9, which is involved in the regulation of transcription. By inhibiting CDK9, 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide prevents the transcription of genes that are necessary for cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide is its specificity for CDK9, which allows for targeted inhibition of cell growth and proliferation. However, one limitation of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide. One area of interest is the development of more soluble analogs of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide that can be administered in vivo. Another area of interest is the potential use of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide in combination with other anti-cancer agents to enhance their efficacy. Finally, further research is needed to fully understand the anti-inflammatory and neuroprotective effects of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide and their potential therapeutic applications.
In conclusion, 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its specificity for CDK9 makes it a promising candidate for cancer therapy, and its anti-inflammatory and neuroprotective effects suggest potential applications in other areas of medicine. Further research is needed to fully understand the potential of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide and to develop more effective analogs for use in vivo.
Synthesemethoden
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 6-chloronicotinic acid with N-methyl-N-(pentan-3-yl)amine to form the corresponding amide intermediate. The second step involves the reaction of the amide intermediate with thionyl chloride to form 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including multiple myeloma, acute lymphoblastic leukemia, and non-small cell lung cancer. 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide has also been studied for its potential to sensitize cancer cells to radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
6-chloro-N-methyl-N-pentan-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-4-10(5-2)15(3)12(16)9-6-7-11(13)14-8-9/h6-8,10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHMZJQSYFGKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C)C(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2436895.png)
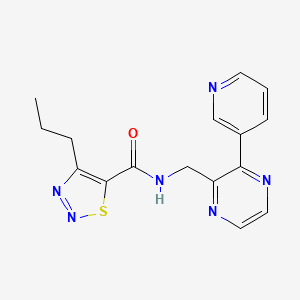
![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)
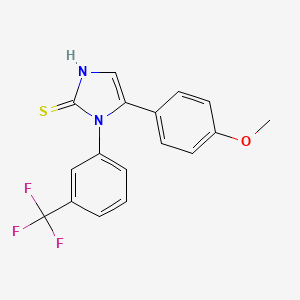
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)
![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)
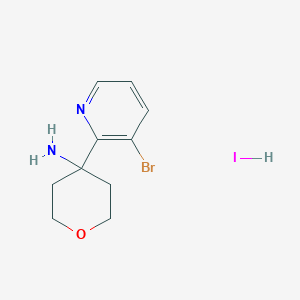
![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)
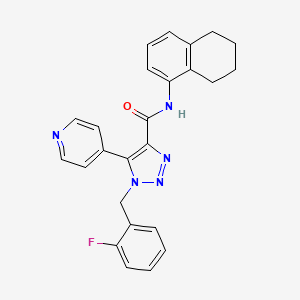
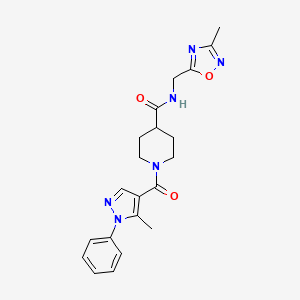
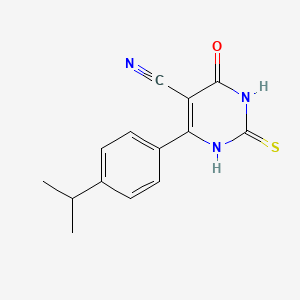
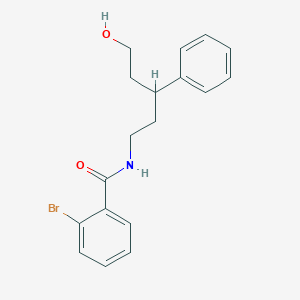
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide](/img/structure/B2436914.png)
